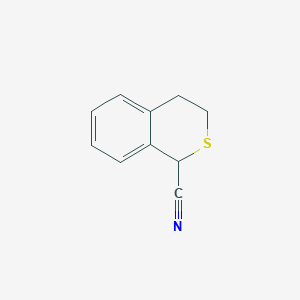

Isothiochroman-1-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A novel Brønsted acid-catalyzed oxidative C–H functionalization of alkynyl thioethers has been developed. This method allows the practical synthesis of valuable isothiochroman-3-ones in mostly moderate to good yields under mild reaction conditions and features a broad substrate scope and wide functional group tolerance .

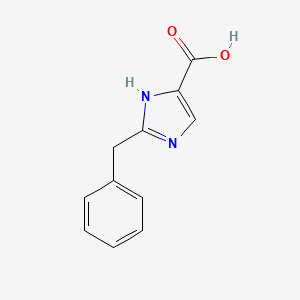

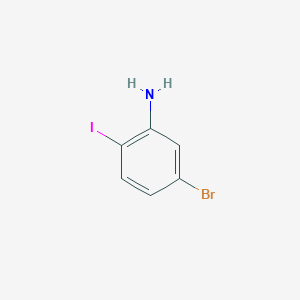

Molecular Structure Analysis

The molecular structure of Isothiochroman-1-carbonitrile is represented by the formula C10H9NS. Its unique structure contributes to its diverse properties and potential in scientific research.

Chemical Reactions Analysis

Isothiochroman-1-carbonitrile can undergo various chemical reactions. For instance, a novel Brønsted acid-catalyzed oxidative C–H functionalization of alkynyl thioethers has been developed, which allows the practical synthesis of valuable isothiochroman-3-ones .

Physical And Chemical Properties Analysis

Isothiochroman-1-carbonitrile has a molecular weight of 175.25 g/mol. The physical and chemical properties of a material are essential to understand its function as a biomaterial .

Wissenschaftliche Forschungsanwendungen

Antiviral and Antitumor Activities

Isothiochroman-1-carbonitrile derivatives have been synthesized and evaluated for their potential antiviral and antitumor properties. Novel isothiochromenes, thiazolidonone, thiazinone, arylidines, triazoles, and pyrimidinone compounds based on 3-amino-isothiochromene-4-carbonitrile have shown activity against herpes simplex virus-1 (HSV-1), human immunodeficiency virus-1 (HIV-1), and various cancer cell lines, indicating the potential of isothiochroman-1-carbonitrile derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2018).

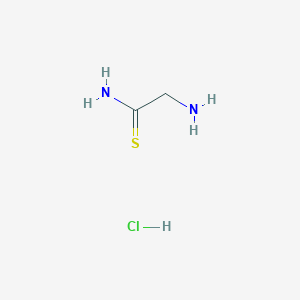

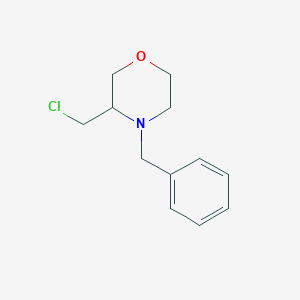

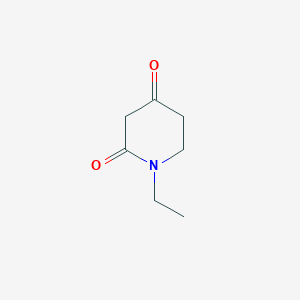

Chemical Synthesis and Transformations

Isothiochroman-1-carbonitrile serves as a key starting material for the synthesis of complex chemical structures, including morphlinotetrahydrothieno[2,3-c]isoquinolines and other heterocyclic compounds. These syntheses demonstrate the chemical versatility and reactivity of isothiochroman-1-carbonitrile, contributing to the diversity of chemical entities available for further pharmacological and material science exploration (El-Dean et al., 2008).

Enzyme Inhibition

The derivatives of isothiochroman-1-carbonitrile have been investigated for their enzyme inhibitory activities, including α-glucosidase and protein tyrosine phosphatase inhibitors. These compounds show potential for the treatment of diseases like diabetes and certain types of cancer by inhibiting enzymes critical to disease progression (Sharon et al., 2005).

Palladium-Catalyzed Synthesis

An efficient method for preparing isothiochromene derivatives through palladium-catalyzed intramolecular hydrothiolation of halides and thiourea has been reported. This method emphasizes the role of isothiochroman-1-carbonitrile derivatives in facilitating the formation of carbon–sulfur bonds, showcasing the utility of these compounds in developing novel chemical synthesis strategies (Feng et al., 2014).

Corrosion Inhibition

Isothiochroman-1-carbonitrile derivatives have been explored for their use in corrosion inhibition, demonstrating the effectiveness of these compounds in protecting metal surfaces against corrosion in acidic environments. This application is critical in industries where metal preservation is essential, highlighting the compound's utility beyond pharmaceutical and chemical synthesis (Bedair et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-isothiochromene-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENGQBWPTISRMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(C2=CC=CC=C21)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481635 |

Source

|

| Record name | 1H-2-Benzothiopyran-1-carbonitrile, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isothiochroman-1-carbonitrile | |

CAS RN |

13329-15-2 |

Source

|

| Record name | 1H-2-Benzothiopyran-1-carbonitrile, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide](/img/structure/B1340374.png)